molecular formula C22H16N2O B3009281 (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide CAS No. 721894-21-9

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide

Cat. No. B3009281
CAS RN: 721894-21-9
M. Wt: 324.383
InChI Key: XUYLICKAHZVHTJ-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and neuronal excitability. CPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of synaptic transmission and plasticity.

Mechanism of Action

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide binds to the NMDA receptor at the phencyclidine (PCP) binding site, which is located within the ion channel of the receptor. By binding to this site, (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide blocks the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. This results in a reduction of synaptic transmission and plasticity, which can have a range of physiological and pathological effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, long-term potentiation (LTP), and long-term depression (LTD). It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has been shown to have analgesic effects in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological conditions. Additionally, (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has a long half-life, which allows for prolonged blockade of the NMDA receptor. However, one limitation of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide is its potential for off-target effects, as it can also bind to other receptors at high concentrations.

Future Directions

There are several future directions for (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide research, including the development of more selective and potent NMDA receptor blockers, the investigation of the role of the NMDA receptor in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of NMDA receptor blockers. Additionally, there is a need for further research into the potential off-target effects of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide and other NMDA receptor blockers, as well as their long-term safety and efficacy.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide involves the reaction of 2-phenylbenzamide with acrylonitrile in the presence of a base catalyst. The resulting product is then purified by recrystallization. The yield of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide can be optimized by controlling the reaction conditions, such as the temperature and reaction time.

Scientific Research Applications

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has been widely used in scientific research as a tool for investigating the mechanisms of synaptic transmission and plasticity. The NMDA receptor is a key player in these processes, and (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has been shown to selectively block this receptor without affecting other types of glutamate receptors. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological conditions.

properties

IUPAC Name

(Z)-2-cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c23-16-19(15-17-9-3-1-4-10-17)22(25)24-21-14-8-7-13-20(21)18-11-5-2-6-12-18/h1-15H,(H,24,25)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYLICKAHZVHTJ-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide

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